molecular formula C12H11NO3 B11805703 1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11805703
M. Wt: 217.22 g/mol
InChI Key: KLMGAVWXVHCEDB-UHFFFAOYSA-N
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Description

1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. Quinoline derivatives are well-regarded for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether, and the product is obtained through a one-pot reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase, inhibiting bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 1 and 8 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1,8-dimethyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-8-9(12(15)16)6-10(14)13(2)11(7)8/h3-6H,1-2H3,(H,15,16)

InChI Key

KLMGAVWXVHCEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2C)C(=O)O

Origin of Product

United States

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